molecular formula C14H18N2O4 B249786 [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid

Cat. No. B249786
M. Wt: 278.3 g/mol
InChI Key: BASOYKDVSGARCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid, also known as PEPA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. PEPA is a derivative of the neurotransmitter glutamate and has been found to have significant effects on neuronal activity, making it a promising candidate for research in neuroscience and pharmacology.

Mechanism of Action

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid selectively enhances the activity of AMPA receptors by binding to a specific site on the receptor. This binding results in an increase in the opening of the ion channel, leading to an increase in the flow of positively charged ions into the cell. This increased activity results in enhanced synaptic transmission and increased neuronal activity.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid has been found to have significant effects on neuronal activity, including increased excitability and enhanced synaptic transmission. These effects have been observed in several studies and have led to the suggestion that [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid in lab experiments is its ability to selectively enhance the activity of AMPA receptors, which allows for more precise manipulation of neuronal activity. However, one limitation of using [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and subjects.

Future Directions

There are several potential future directions for research on [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid. One area of focus could be the development of new therapeutic applications for [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid in the treatment of neurological disorders. Another area of research could be the investigation of the potential toxicity of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid and the development of safer methods for its use in lab experiments. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid and its effects on neuronal activity.

Synthesis Methods

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with ethyl 2-oxo-2-(2-phenylethyl)acetate, as well as the reaction of 4-phenylpiperazine with ethyl 2-oxo-2-(4-phenylbutyl)acetate. These methods have been utilized in several studies to produce [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid for research purposes.

Scientific Research Applications

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has focused on [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid is neuroscience. [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid has been found to selectively enhance the activity of AMPA receptors, which are involved in synaptic transmission and play a crucial role in learning and memory. This makes [2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid a promising candidate for research in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

Product Name

[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid

InChI

InChI=1S/C14H18N2O4/c17-13(10-20-11-14(18)19)16-8-6-15(7-9-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19)

InChI Key

BASOYKDVSGARCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COCC(=O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COCC(=O)O

Origin of Product

United States

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